hept-5-en-2-ol
Description
Hept-5-en-2-ol refers to two primary structural variants:
- Linear this compound: A seven-carbon alcohol with a double bond at position 5 and a hydroxyl group at position 2.
- Bicyclo[2.2.1]this compound (5-norbornen-2-ol): A bicyclic monoterpene alcohol with a norbornene skeleton and hydroxyl group at position 2 (CAS: 13080-90-5). This compound has a molecular formula of C₇H₁₀O, molecular weight of 110.15 g/mol, and is synthesized via microwave-assisted Diels-Alder reactions (e.g., from cyclopentadiene and vinylboronates) . Its thermal degradation behavior has been studied extensively, showing stability up to 200°C followed by increased concentration at higher temperatures due to secondary reactions . Applications include its use in click chemistry for ligand functionalization and as a precursor in organic synthesis .
Properties
CAS No. |
58927-83-6 |
|---|---|
Molecular Formula |
C7H14O |
Molecular Weight |
114.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Hept-5-en-2-ol can be synthesized through several methods. One common approach involves the hydroboration-oxidation of hept-5-en-2-ene. In this method, hept-5-en-2-ene is first treated with borane (BH3) to form an organoborane intermediate. This intermediate is then oxidized using hydrogen peroxide (H2O2) in the presence of a base, such as sodium hydroxide (NaOH), to yield this compound.
Industrial Production Methods: Industrial production of this compound often involves the catalytic hydrogenation of hept-5-en-2-one. This process uses a metal catalyst, such as palladium on carbon (Pd/C), under hydrogen gas (H2) at elevated pressures and temperatures to reduce the carbonyl group of hept-5-en-2-one to a hydroxyl group, resulting in the formation of this compound.
Chemical Reactions Analysis
Types of Reactions: Hept-5-en-2-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized to hept-5-en-2-one using oxidizing agents such as pyridinium chlorochromate (PCC) or chromium trioxide (CrO3) in the presence of an acid.
Reduction: The compound can be reduced to hept-5-en-2-amine using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: this compound can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups, such as halides, using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed:
Oxidation: Hept-5-en-2-one
Reduction: Hept-5-en-2-amine
Substitution: Hept-5-en-2-chloride or hept-5-en-2-bromide
Scientific Research Applications
Hept-5-en-2-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in the synthesis of bioactive molecules.
Industry: this compound is used in the production of fragrances and flavors due to its pleasant odor.
Mechanism of Action
The mechanism of action of hept-5-en-2-ol depends on its specific application. In chemical reactions, the hydroxyl group of this compound can act as a nucleophile, participating in various substitution and addition reactions. In biological systems, the compound may interact with cellular components, disrupting microbial cell membranes or inhibiting enzyme activity, leading to its antimicrobial effects.
Comparison with Similar Compounds
Linear Alcohols: 6-Methyl-hept-5-en-2-ol (Sulcatol)
Molecular Formula : C₈H₁₆O | Molecular Weight : 128.21 g/mol
Structure : Linear chain with a methyl group at position 6 and a double bond at position 5 (IUPAC: 6-methylhept-5-en-2-ol).
Key Properties :
Comparison with this compound :
- The methyl substitution increases hydrophobicity and alters volatility.
- Lacks the rigid bicyclic framework, leading to different reactivity in oxidation or polymerization reactions.
Sesquiterpene Alcohol: (−)-α-Bisabolol
Molecular Formula : C₁₅H₂₆O | Molecular Weight : 222.37 g/mol
Structure : Complex derivative of this compound with a cyclohexenyl substituent (IUPAC: 6-methyl-2-(4-methylcyclohex-3-en-1-yl)this compound) .
Key Properties :
Comparison with this compound :
- The bulky cyclohexenyl group enhances steric hindrance, reducing reactivity in ring-opening reactions.
- Pharmacological activity is absent in simpler this compound derivatives.
Substituted Bicyclic Alcohols: 1,7,7-Trimethylbicyclo[2.2.1]this compound
Molecular Formula : C₁₀H₁₆O | Molecular Weight : 152.23 g/mol
Structure : Bicyclic framework with methyl groups at positions 1, 7, and 7 .
Key Properties :
Comparison with this compound :
- Additional methyl groups enhance thermal resistance but reduce solubility in polar solvents.
- Used in studying terpene degradation pathways, unlike the parent compound.
Data Table: Comparative Overview
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